Inulanolide A

Description

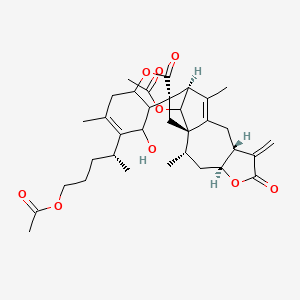

Structure

2D Structure

Properties

Molecular Formula |

C34H44O9 |

|---|---|

Molecular Weight |

596.7 g/mol |

IUPAC Name |

[(4R)-4-[(1'S,2'S,3S,4S,4'S,8'R,12'R)-15'-acetyloxy-4-hydroxy-2',6,11'-trimethyl-7'-methylidene-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl]pentyl] acetate |

InChI |

InChI=1S/C34H44O9/c1-15(9-8-10-40-20(6)35)26-16(2)11-25-28(29(26)37)34(32(39)43-25)14-33-17(3)12-24-22(18(4)31(38)42-24)13-23(33)19(5)27(34)30(33)41-21(7)36/h15,17,22,24-25,27-30,37H,4,8-14H2,1-3,5-7H3/t15-,17+,22-,24+,25?,27+,28?,29-,30?,33+,34+/m1/s1 |

InChI Key |

FPZMKWNKHQRDMW-UNFPQQLUSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@H](CC3=C([C@H]4C([C@@]13C[C@@]45C6[C@@H](C(=C(CC6OC5=O)C)[C@H](C)CCCOC(=O)C)O)OC(=O)C)C)C(=C)C(=O)O2 |

Canonical SMILES |

CC1CC2C(CC3=C(C4C(C13CC45C6C(CC(=C(C6O)C(C)CCCOC(=O)C)C)OC5=O)OC(=O)C)C)C(=C)C(=O)O2 |

Origin of Product |

United States |

Preparation Methods

Natural Extraction from Inula Species

Plant Material Collection and Pretreatment

Inulanolide A is typically extracted from aerial parts or roots of Inula britannica var. chinensis or Inula japonica. Plants are harvested during flowering stages, dried at 20–22°C, and pulverized into fine powder (≤180 μm) to maximize surface area for solvent interaction.

Solvent Extraction Techniques

Ethanol (95%) and methanol are the primary solvents due to their efficacy in dissolving sesquiterpene lactones. Extraction methods include:

- Soxhlet Extraction (SE) : Traditional method with yields of 2.5–3.8% for chloroform-soluble fractions.

- Ultrasound-Assisted Extraction (UAE) : Enhances efficiency using 40 kHz ultrasonic waves, reducing extraction time to 30 minutes.

- Maceration : Prolonged soaking (48–72 hours) at room temperature, yielding 1.2–2.1% crude extract.

Post-extraction, solvents are evaporated under vacuum, and residues are partitioned using petroleum ether, chloroform, ethyl acetate, or n-butanol. Chloroform fractions exhibit the highest this compound concentration.

Table 1: Extraction Yields of Inula spp. Using Different Methods

| Method | Solvent | Yield (%) | This compound Content (mg/g) |

|---|---|---|---|

| Soxhlet | Chloroform | 3.8 | 12.7 ± 0.9 |

| UAE | Ethanol | 4.2 | 18.3 ± 1.2 |

| Maceration | Methanol | 2.1 | 9.4 ± 0.7 |

Chromatographic Purification

Column Chromatography

Crude extracts are subjected to silica gel column chromatography with gradient elution (hexane:ethyl acetate 10:1 → 1:1). This compound elutes at 3:1 ratios, identified via TLC (Rₓ = 0.33 in DCM:MeOH 10:1). Further purification uses Sephadex LH-20 with methanol, achieving >90% purity.

High-Performance Liquid Chromatography (HPLC)

Final purification employs reversed-phase HPLC (C₁₈ column, 250 × 4.6 mm) with acetonitrile:water gradients (10% → 100% acetonitrile over 90 minutes). This compound peaks at 59.93 minutes (λ = 210 nm).

Table 2: HPLC Parameters for this compound Isolation

| Column | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Purity (%) |

|---|---|---|---|---|

| Kromasil 100-5 C₁₈ | 1.0 | 210 | 59.93 | 95.2 |

Semi-Synthetic Modifications

Biotinylation for Binding Studies

Biotinylated this compound (Biotin-InuA) is synthesized to study MDM2/MDMX interactions:

- Reaction Setup : this compound (1 mmol) reacts with biotin-NHS ester (1.2 mmol) in anhydrous DMF, catalyzed by DMAP (0.1 mmol) at 25°C for 12 hours.

- Purification : Crude product is washed with cold diethyl ether and recrystallized from methanol, yielding >95% pure Biotin-InuA (TLC: Rₓ = 0.33 in DCM:MeOH 10:1).

Analytical Characterization

Spectroscopic Identification

Discussion of Methodological Efficacy

Yield Optimization

UAE outperforms Soxhlet and maceration, offering 18.3 mg/g this compound due to enhanced cell wall disruption. Ethanol’s lower toxicity compared to methanol makes it preferable for scalable production.

Challenges in Synthesis

Total synthesis remains unfeasible due to this compound’s complex norbornene moiety. Current efforts focus on semi-synthetic derivatives, such as Biotin-InuA, to enable mechanistic studies.

Quality Control

HPLC-DAD/ESI-MSⁿ ensures batch consistency, critical for preclinical evaluations. Residual solvent levels (e.g., chloroform < 60 ppm) are monitored per ICH guidelines.

Chemical Reactions Analysis

Structural Basis for Reactivity

InuA contains an α-methylene-γ-lactone group, which functions as a Michael acceptor (Figure 2C ). This electrophilic site enables covalent bond formation with nucleophilic residues (e.g., cysteine or lysine) in target proteins. Key structural features include:

-

Acetylated alkyl chain : Participates in hydrogen bonding with protein residues.

-

Spiro-atom-linked carbonyl group : Forms hydrogen bonds with glycine residues (e.g., GLY456 in MDM2 ).

-

Hydrophobic methyl groups : Engage in van der Waals interactions with leucine residues .

Covalent Binding to MDM2/MDMX RING Domains

InuA forms covalent adducts with the RING domains of MDM2 and MDMX via a two-step reaction mechanism :

Step 1: Reversible Non-Covalent Binding

-

Binding sites :

-

Interactions : Hydrogen bonds (acetyl group with LYS446/GLU428) and hydrophobic contacts (methyl group with LEU430/LEU457) .

Step 2: Irreversible Covalent Modification

-

The α-methylene-γ-lactone reacts with nucleophilic residues (e.g., cysteine thiols) in the RING domains, forming a stable covalent complex . Kinetic parameters:

| Parameter | MDM2 Binding | MDMX Binding |

|---|---|---|

| 1.265 min | 0.8071 min | |

| 0.55 μM | 0.86 μM | |

| 3.83 × 10 Ms | 1.56 × 10 Ms |

Data derived from saturating biotin-InuA binding assays .

Inhibition of MDM2-MDMX Heterodimerization

InuA disrupts the MDM2-MDMX interaction by:

-

Competitive binding : Occupying the RING domain interface required for heterodimerization .

-

Inducing ubiquitination : Covalent modification triggers ubiquitination and proteasomal degradation of MDM2/MDMX (Figure 3C–E ).

Interaction with NFAT1 DNA Binding Domain (DBD)

InuA binds NFAT1 via:

-

Hydrogen bonds : Acetyl group with ASN495; hydroxyl group with GLU532 and ASP534 .

-

Hydrophobic interactions : Alkyl chain with nonpolar residues .

-

Functional impact : Reduces NFAT1-DNA binding affinity, suppressing MDM2 transcription (Figure 5A–D ).

Kinetic and Thermodynamic Insights

-

Binding affinity : InuA shows higher specificity for MDM2 () than MDMX () .

-

Reaction rate : Covalent adduct formation is faster with MDM2 () .

Crystallographic Evidence

X-ray structures reveal:

-

MDM2 RING-InuA complex : InuA binds a hydrophobic pocket centered on Tyr489, critical for E2-ubiquitin recruitment .

-

Disruption mechanism : Occupying this site blocks MDM2’s E3 ligase activity, independent of p53 .

Selectivity and Side Reactions

-

Selectivity : No binding observed with GST (negative control) .

-

Off-target potential : The α-methylene-γ-lactone may react with cellular thiols (e.g., glutathione), though experimental evidence for this is limited .

Stability Under Physiological Conditions

Scientific Research Applications

Scientific Applications of Inulanolide A in Cancer Therapy

This compound (InuA) is a small molecule compound identified as a dual inhibitor of NFAT1 and MDM2, both of which play crucial roles in breast cancer development, progression, and metastasis . Unlike conventional MDM2 inhibitors, this compound exerts selective anticancer activity in both p53-dependent and -independent manners .

Preclinical Studies

In vitro studies this compound has demonstrated anticancer activity by inhibiting cell viability and proliferation, inducing G2/M-phase cell cycle arrest and apoptosis in cancer cells .

In vivo studies In a mouse orthotopic model, this compound suppressed tumor growth and lung metastasis without causing host toxicity . Specifically, this compound was shown to suppress tumor growth and lung metastasis in the MDA-MB-231 orthotopic mouse model .

Clinical Potential

This compound is considered a potential clinical candidate for breast cancer therapy because it is a novel NFAT1 and MDM2 dual-targeting agent . The effectiveness of dually targeting NFAT1 and MDM2 in breast cancer has been validated by studies of this compound .

Tables of this compound

Table 1: Summary of this compound's Effects on Cancer Cells

Table 2: this compound as an Inhibitor

| Target | Domain | Mechanism of Action |

|---|---|---|

| MDM2 | RING domain | Blocks ubiquitin transfer |

| NFAT1 | N/A | Dual inhibition of NFAT1 and MDM2 pathways for cancer therapy |

Combination Therapies

Mechanism of Action

Inulanolide A exerts its effects by inhibiting the NFAT1-MDM2 pathway. This pathway is crucial for cell proliferation and survival in breast cancer cells. By inhibiting both NFAT1 and MDM2, this compound induces cell cycle arrest and apoptosis, thereby reducing tumor growth and metastasis. The compound’s ability to function in both p53-dependent and -independent manners makes it a versatile and potent anticancer agent .

Comparison with Similar Compounds

Pharmacological Profile :

- In vitro: Selective cytotoxicity against 20 cancer cell lines (IC50 = 0.9–10.0 µM), with minimal effects on normal cells (HEK293, MCF10A) .

- In vivo : Reduces orthotopic MDA-MB-231 tumor growth by 84% and lung metastasis incidence from 90% to 20% in mice .

Comparison with Structurally Similar Compounds

Inulanolide B

- Structural Differences: Inulanolide A differs from Inulanolide B by the replacement of a methyl group (δC 20.1, H3-14) with an oxygenated methylene (δC 60.6, C-14) . NOESY correlations confirm similar relative configurations (e.g., H-5/H-7, H-6/H3-15) .

- Biological Activity: Inulanolide B inhibits LPS-induced NF-κB activation , whereas this compound targets MDM2/MDMX and NFAT1, showing broader anticancer effects .

Inulanolide C and D

- Structural Features : Both are dimeric sesquiterpenes with variations in hydroxylation and acetylation patterns .

- Activity: Inulanolide D shares NF-κB inhibitory activity with Inulanolide B but lacks MDM2/MDMX targeting . This compound’s unique norbornene moiety may enhance its binding to RING domains of MDM2/MDMX .

Deacetylated Derivatives (Compounds 5 and 6)

- Modifications : Derived from 2α-acetoxy-4α-hydroxy-1β-guai-11(13),10(14)-dien-12,8α-olide, lacking acetyl groups .

- Impact : Reduced cytotoxicity compared to acetylated analogs, highlighting the importance of ester groups in bioactivity .

Comparison with Functionally Similar Compounds

JapA

- Shared Pathway: Both JapA and this compound are dual NFAT1-MDM2 inhibitors .

- Differences: this compound shows broader cytotoxicity (IC50 ≤ 0.9 µM in MDA-MB-468 cells) and superior in vivo metastasis suppression compared to JapA .

Ergolide and Britanin

- Activity: Anti-inflammatory sesquiterpenes inhibiting iNOS, COX-2, and TNF-α in RAW264.7 cells .

- Divergence: Unlike this compound, these compounds lack significant anticancer activity against MDM2/MDMX pathways .

SP141 and Nutlin-3

- Mechanism : SP141 (MDM2 inhibitor) and Nutlin-3 (MDM2-p53 disruptor) act through single targets .

- Advantage: this compound’s dual NFAT1-MDM2 inhibition and p53-independent effects may overcome resistance in p53-mutant cancers .

Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogs

Table 2: Functional Comparison with Pathway-Targeting Compounds

Research Findings and Clinical Implications

This compound’s unique structural and functional profile positions it as a promising therapeutic candidate:

- Selective Cytotoxicity: Minimal toxicity to normal cells at effective doses .

- Metastasis Suppression : Reduces lung metastasis by 78% in vivo .

- Resistance Mitigation : Effective in p53-mutant cancers (e.g., MDA-MB-231) .

Challenges : Further preclinical studies are needed to validate pharmacokinetics and safety .

Q & A

Q. What are the primary mechanisms of action through which Inulanolide A (InuA) exerts its anti-cancer effects in vitro?

InuA inhibits cancer cell proliferation via concentration-dependent induction of G2/M cell cycle arrest and apoptosis , as demonstrated in breast cancer cell lines (MCF7, MDA-MB-231) using BrdUrd proliferation assays and Annexin V/flow cytometry . Its activity is independent of p53 status, making it relevant for p53-mutant cancers. Key proteins modulated include downregulation of MDM2 and NFAT1, alongside activation of pro-apoptotic pathways.

Q. Which standardized assays are recommended for evaluating InuA’s cytotoxic and anti-metastatic properties?

- Cytotoxicity : BrdUrd incorporation assays (proliferation) and Annexin V/PI staining (apoptosis) .

- Cell Cycle Analysis : Flow cytometry with propidium iodide staining .

- Metastasis : Wound healing (migration) and Transwell Matrigel assays (invasion) at sub-cytotoxic concentrations (1–2 μM) .

- Enzyme Inhibition : For HNE (human neutrophil elastase) activity, use fluorometric assays with IC50 determination, as applied to structurally related sesquiterpene lactones .

Q. What are the critical structural features of InuA that correlate with its bioactivity?

While InuA’s exact structure is not detailed in the evidence, related sesquiterpene lactones (e.g., Inulanolide E1) show that trans-fused guaianolide skeletons , α/β-methyl configurations (e.g., C-15 and C-14’), and absolute stereochemistry (4R, 11S) are critical for HNE inhibition and cytotoxicity . Comparative studies using NOE correlations and ECD spectroscopy are recommended to resolve stereochemical uncertainties .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on InuA’s activity across different cancer cell lines or experimental models?

- Variable Sensitivity : Use dose-response curves to assess IC50 variability (e.g., InuA’s IC50 in breast cancer: 2.5–10 μM vs. HNE inhibition in related compounds: 8.2–42.5 μM ).

- Assay Conditions : Standardize culture media, serum concentrations, and exposure times. For example, apoptosis in MDA-MB-231 cells required 48-hour treatment , whereas HNE inhibition assays may require shorter durations .

- Structural Analogues : Test derivatives (e.g., compounds 2 and 4 from , which showed no HNE inhibition) to identify functional groups essential for activity.

Q. What experimental strategies optimize InuA’s bioavailability and efficacy in vivo while minimizing host toxicity?

- Dosing Regimens : In mouse models, InuA suppressed tumor growth without toxicity at unspecified doses . Use pharmacokinetic studies to determine optimal dosing intervals and routes (e.g., oral vs. intraperitoneal).

- Formulation : Encapsulation in liposomes or nanoparticles to enhance solubility and target tumor microenvironments.

- Toxicity Screening : Compare InuA’s effects on normal cell lines (e.g., fibroblasts) and murine organs (histopathology post-treatment) .

Q. How do InuA’s in vitro anti-metastatic effects (e.g., migration/invasion suppression) translate to in vivo models?

- Orthotopic Models : Implant cancer cells into mammary fat pads (e.g., MDA-MB-231) and quantify lung metastasis via bioluminescence or histology .

- Biomarker Analysis : Monitor EMT (epithelial-mesenchymal transition) markers (e.g., E-cadherin, vimentin) in primary tumors and metastatic sites.

Methodological Considerations

Q. What statistical approaches are appropriate for analyzing InuA’s dose-dependent effects?

- Dose-Response Curves : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50.

- Error Analysis : Report standard deviation (SD) or standard error (SEM) for triplicate experiments, as in .

- Significance Testing : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons (*P < 0.05; **P < 0.01) .

Q. How should researchers validate InuA’s target engagement and specificity?

- Pull-Down Assays : Use biotinylated InuA to identify binding partners in cancer cell lysates.

- CRISPR/Cas9 Knockouts : Silence putative targets (e.g., MDM2, NFAT1) to confirm functional relevance .

- Off-Target Screening : Test InuA against kinase panels or GPCRs to rule out non-specific effects.

Data Interpretation and Reporting

Q. How to address discrepancies between in vitro potency and in vivo efficacy of InuA?

Q. What criteria define a robust structure-activity relationship (SAR) study for InuA derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.